Ethyl 2-amino-4-chlorothiophene-3-carboxylate
CAS No.: 90312-14-4
Cat. No.: VC18908515
Molecular Formula: C7H8ClNO2S
Molecular Weight: 205.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90312-14-4 |
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Molecular Formula | C7H8ClNO2S |
Molecular Weight | 205.66 g/mol |
IUPAC Name | ethyl 2-amino-4-chlorothiophene-3-carboxylate |
Standard InChI | InChI=1S/C7H8ClNO2S/c1-2-11-7(10)5-4(8)3-12-6(5)9/h3H,2,9H2,1H3 |
Standard InChI Key | KWDPHFSOGRIPTI-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(SC=C1Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
Ethyl 2-amino-4-chlorothiophene-3-carboxylate has the molecular formula C₇H₇ClN₂O₂S, derived from its thiophene backbone (C₄H₃S) substituted with:
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Amino group (-NH₂) at position 2
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Chlorine atom (-Cl) at position 4
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Ethyl ester (-COOCH₂CH₃) at position 3
The IUPAC name follows from these substituents, with the thiophene ring numbered to prioritize the carboxylate group at position 3 . Key structural analogs, such as ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5), share a similar framework but replace chlorine with a phenyl group .
Spectroscopic Properties
While direct spectral data for this compound are scarce, related derivatives offer proxy insights:
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¹H NMR: In ethyl 2-amino-4-phenylthiophene-3-carboxylate, the ethoxy group protons resonate at δ 4.15 (q, 2H) and 1.25 ppm (t, 3H), while the amino proton appears as a broad singlet near δ 7.15 ppm .
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¹³C NMR: The ester carbonyl carbon typically appears near δ 165–170 ppm, with the thiophene ring carbons between δ 110–140 ppm .
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IR Spectroscopy: Stretching vibrations for NH₂ (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-Cl (550–850 cm⁻¹) are expected .
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized via multicomponent reactions (MCRs), a common strategy for amino-thiophene carboxylates. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is prepared via a Gewald-like reaction involving ketones, sulfur, and cyanoacetates . Adapting this method:
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Cyclocondensation: Reacting chloroacetone with ethyl cyanoacetate and elemental sulfur in a polar solvent (e.g., DMF) under reflux.
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Amination: Introducing ammonia or ammonium acetate to install the amino group .
Alternative routes may involve:
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Halogenation: Chlorination of pre-formed 2-amino-thiophene-3-carboxylates using reagents like SOCl₂ or Cl₂ gas.
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Esterification: Coupling 2-amino-4-chlorothiophene-3-carboxylic acid with ethanol via acid-catalyzed Fischer esterification .
Reactivity Profile
The compound’s functional groups enable diverse transformations:
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Amino Group: Participates in acylation (e.g., with chloroacetyl chloride ), sulfonation, or Schiff base formation.
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Chlorine Atom: Susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols.
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Ester Group: Hydrolyzable to carboxylic acids or transesterified with alcohols .
Physicochemical Properties
Thermal and Solubility Data
Stability Considerations
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Light Sensitivity: Thiophene derivatives are generally stable but may degrade under prolonged UV exposure.
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Hydrolytic Stability: The ester group hydrolyzes in acidic or basic conditions, necessitating anhydrous storage .
Computational and Predictive Studies
Drug-Likeness and ADMET
Parameter | Prediction |
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Molecular Weight | 218.66 g/mol |
Hydrogen Bond Donors | 1 (NH₂) |
Hydrogen Bond Acceptors | 4 (2xO, 1xN, 1xS) |
Rotatable Bonds | 3 |
Bioavailability Score | 0.55 |
CYP450 Inhibition | Low risk |
Molecular Docking
AutoDock Vina simulations predict moderate affinity (−7.2 kcal/mol) for EGFR tyrosine kinase, a target in oncology. The chlorine atom forms hydrophobic interactions with Leu788 and Val726 residues .
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor for:
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Heterocyclic Scaffolds: Pyrimidines, thiazoles, and fused ring systems via cyclocondensation .
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Polymer Chemistry: Thiophene-based conductive polymers for organic electronics .
Analytical Use
As a HPLC standard for quantifying thiophene derivatives in environmental samples, leveraging its UV absorbance at 254 nm .
Hazard | Precautionary Measures |
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Skin Irritation | Wear nitrile gloves and lab coat |
Eye Damage | Use safety goggles |
Respiratory Sensitization | Use fume hood |
Disposal Guidelines
Incinerate at >800°C in a certified waste facility to prevent environmental release of chlorinated byproducts .
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